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Compound of Interest

Compound Name: Hdac-IN-40

Cat. No.: B10831478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activities of Hdac-IN-40, a potent alkoxyamide-based histone

deacetylase (HDAC) inhibitor. This document details the compound's characteristics, its effects

on cellular processes, and methodologies for its study, serving as a valuable resource for

researchers in oncology, epigenetics, and drug discovery.

Chemical Structure and Properties
Hdac-IN-40 is a synthetic small molecule characterized by a 3,5-dimethoxybenzoyl group

linked to a hydroxamic acid moiety via an octanediamide linker.

Chemical Structure:

Table 1: Chemical and Physical Properties of Hdac-IN-40
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Property Value Source

IUPAC Name
N1-(3,5-dimethoxyphenyl)-N8-

hydroxyoctanediamide
-

Molecular Formula C₁₅H₂₂N₂O₆ [1]

Molecular Weight 326.34 g/mol [1]

CAS Number 2463198-51-6 [1]

SMILES
O=C(NOCCCCCCC(NO)=O)C

1=CC(OC)=CC(OC)=C1
[1]

Appearance Solid (Off-white to pink) [1]

Solubility
DMSO: 250 mg/mL (766.07

mM)
[1]

Biological Activity
Hdac-IN-40 is a potent inhibitor of histone deacetylases, particularly targeting HDAC2 and

HDAC6. Its inhibitory activity leads to a range of antitumor effects.

Table 2: In Vitro Inhibitory Activity of Hdac-IN-40

Target Kᵢ (nM) Source

HDAC2 60 [1]

HDAC6 30 [1]

Table 3: Antiproliferative Activity of Hdac-IN-40

Cell Line IC₅₀ (µM) Cancer Type Source

A2780 0.89 Ovarian Cancer [1]

Cal27 0.72
Tongue Squamous

Cell Carcinoma
[1]
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Mechanism of Action
As an HDAC inhibitor, Hdac-IN-40 functions by preventing the removal of acetyl groups from

lysine residues on both histone and non-histone proteins. This leads to the hyperacetylation of

these proteins, which in turn alters gene expression and affects various cellular processes. The

primary mechanisms of action include:

Chromatin Remodeling: Increased histone acetylation leads to a more relaxed chromatin

structure, allowing for the transcription of tumor suppressor genes that are often silenced in

cancer cells.

Non-Histone Protein Regulation: Hdac-IN-40 induces the accumulation of acetylated α-

tubulin, a non-histone protein. This modification can disrupt microtubule function, leading to

cell cycle arrest and apoptosis.[1]

Induction of Apoptosis: The compound enhances cisplatin-induced cytotoxicity through the

activation of caspase-3/7, key executioner caspases in the apoptotic pathway.[1]

Signaling Pathways
The antitumor effects of Hdac-IN-40 are mediated through the modulation of several key

signaling pathways.

Apoptosis Pathway
Hdac-IN-40 promotes apoptosis by activating the intrinsic apoptotic pathway, culminating in the

activation of caspase-3 and caspase-7.
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Caption: Hdac-IN-40 induced apoptosis pathway.
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NF-κB Signaling Pathway
HDAC inhibitors are known to influence the NF-κB signaling pathway, which is crucial for cell

survival and proliferation. By inhibiting HDACs, Hdac-IN-40 can lead to the acetylation of NF-

κB components, modulating their activity and promoting apoptosis.
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Caption: Modulation of NF-κB pathway by Hdac-IN-40.

Experimental Protocols
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This section provides detailed methodologies for key experiments to characterize the activity of

Hdac-IN-40.

Synthesis of Hdac-IN-40
A plausible synthetic route for Hdac-IN-40, based on general methods for alkoxyamide-based

HDAC inhibitors, is outlined below.

Step 1: Amide Coupling

Step 2: Ester Hydrolysis

Step 3: Hydroxamic Acid Formation
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Caption: General synthetic workflow for Hdac-IN-40.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10831478?utm_src=pdf-body
https://www.benchchem.com/product/b10831478?utm_src=pdf-body
https://www.benchchem.com/product/b10831478?utm_src=pdf-body
https://www.benchchem.com/product/b10831478?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Amide Coupling: 3,5-Dimethoxybenzoic acid is coupled with the amino group of 8-

aminooctanoic acid methyl ester using a standard coupling reagent such as EDC/HOBt in an

appropriate solvent like DMF. The reaction is stirred at room temperature until completion.

Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic

acid using a base such as lithium hydroxide in a mixture of THF and water.

Hydroxamic Acid Formation: The carboxylic acid is then converted to the hydroxamic acid by

reaction with hydroxylamine hydrochloride in the presence of a coupling agent and a base.

The final product, Hdac-IN-40, is purified by column chromatography.

Antiproliferative Activity Assay (MTT Assay)
This protocol determines the concentration of Hdac-IN-40 that inhibits the proliferation of

cancer cell lines by 50% (IC₅₀).

Protocol:

Cell Seeding: Seed cancer cells (e.g., A2780, Cal27) in a 96-well plate at a density of 5,000-

10,000 cells/well and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Hdac-IN-40 (typically ranging

from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value using a dose-response curve fitting software.
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α-Tubulin Acetylation Assay (Western Blot)
This assay is used to detect the increase in acetylated α-tubulin following treatment with Hdac-
IN-40.

Protocol:

Cell Treatment: Treat cells (e.g., Cal27) with Hdac-IN-40 at a specified concentration (e.g., 1

µM) for a designated time (e.g., 24 hours).

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with

primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control)

overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated

secondary antibodies. Detect the protein bands using an enhanced chemiluminescence

(ECL) detection system.

Densitometry: Quantify the band intensities to determine the relative increase in acetylated

α-tublin.

Caspase-3/7 Activation Assay (Luminometric)
This assay quantifies the activity of executioner caspases 3 and 7, which are key markers of

apoptosis.

Protocol:

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Hdac-
IN-40, cisplatin, or a combination of both for the desired time.
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Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well. This

reagent contains the DEVD peptide, which is cleaved by active caspase-3/7.

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase

cleavage of the substrate and generation of a luminescent signal.

Luminescence Measurement: Measure the luminescence using a microplate reader.

Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and

compare the caspase activity in treated cells to that in control cells.

Conclusion
Hdac-IN-40 is a potent, alkoxyamide-based HDAC inhibitor with significant antitumor activity.

Its ability to induce protein hyperacetylation, modulate key signaling pathways, and trigger

apoptosis in cancer cells makes it a valuable tool for cancer research and a potential lead

compound for the development of novel epigenetic therapies. The experimental protocols and

pathway diagrams provided in this guide offer a solid foundation for researchers to further

investigate the therapeutic potential of Hdac-IN-40.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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